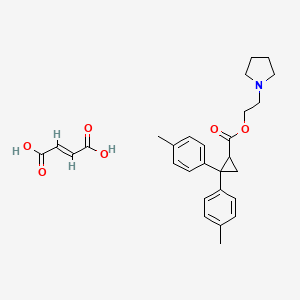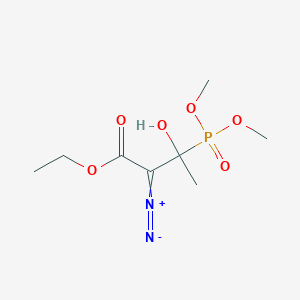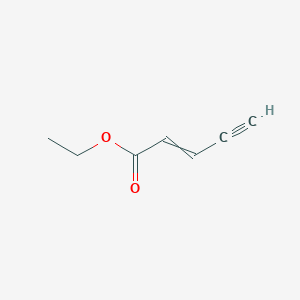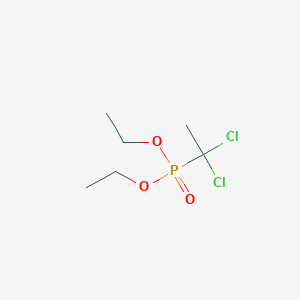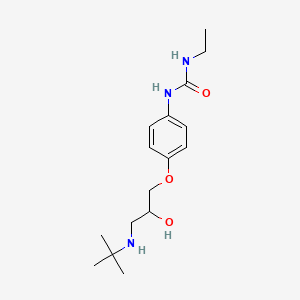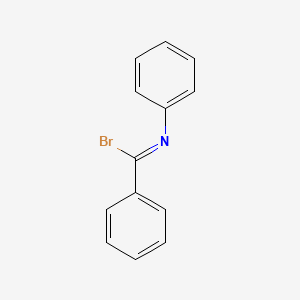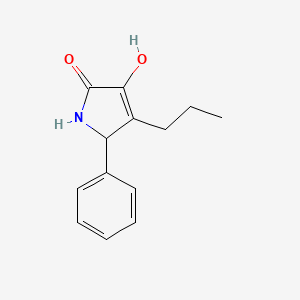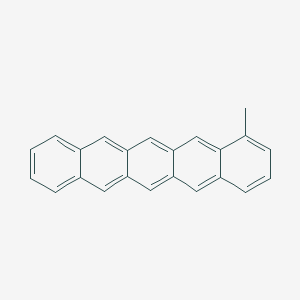
1-Methylpentacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. This compound is known for its highly conjugated structure, making it an organic semiconductor. This compound, like its parent compound, is sensitive to oxidation and light, which can lead to its degradation. Its unique structure and properties make it a subject of interest in various scientific fields.
准备方法
The synthesis of 1-Methylpentacene can be achieved through several methods. One common approach involves the methylation of pentacene. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization may be employed to achieve high-quality products.
化学反应分析
1-Methylpentacene undergoes various chemical reactions, including:
Oxidation: This reaction can occur under exposure to air and light, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings. Common reagents include halogens (e.g., bromine) and catalysts like iron(III) chloride.
Addition: Hydrogenation reactions can add hydrogen atoms to the aromatic rings, typically using catalysts like palladium on carbon.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 1-methylpentacenequinone, while halogenation can produce this compound halides.
科学研究应用
1-Methylpentacene has several applications in scientific research, particularly in the fields of organic electronics and materials science Its highly conjugated structure makes it an excellent candidate for use in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and photovoltaic devices
In addition to electronics, this compound is studied for its potential use in sensors and other optoelectronic devices. Its sensitivity to light and oxidation can be harnessed for detecting environmental changes and chemical analytes.
作用机制
The mechanism of action of 1-Methylpentacene in electronic devices involves its ability to transport charge carriers (electrons and holes) efficiently. The compound’s π-conjugated system allows for the delocalization of electrons, facilitating charge transport. In OTFTs, for example, this compound acts as a p-type semiconductor, where it primarily conducts holes.
The molecular targets and pathways involved in its action include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals determines the compound’s electronic properties and its effectiveness in various applications.
相似化合物的比较
1-Methylpentacene can be compared with other similar compounds, such as:
Pentacene: The parent compound, which has similar electronic properties but lacks the methyl group.
Tetracene: A smaller acene with four fused benzene rings, which has lower charge carrier mobility compared to pentacene and its derivatives.
Hexacene: A larger acene with six fused benzene rings, which has higher charge carrier mobility but is less stable than pentacene.
The uniqueness of this compound lies in its balance between stability and electronic properties. The addition of the methyl group can enhance solubility and processability while maintaining the desirable characteristics of the parent compound.
属性
CAS 编号 |
40476-23-1 |
|---|---|
分子式 |
C23H16 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
1-methylpentacene |
InChI |
InChI=1S/C23H16/c1-15-5-4-8-18-11-21-12-19-9-16-6-2-3-7-17(16)10-20(19)13-22(21)14-23(15)18/h2-14H,1H3 |
InChI 键 |
SBPGLHSPFLNLPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



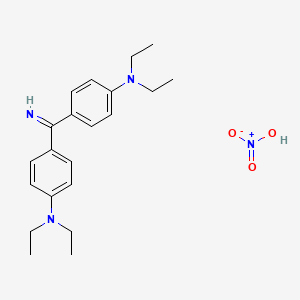
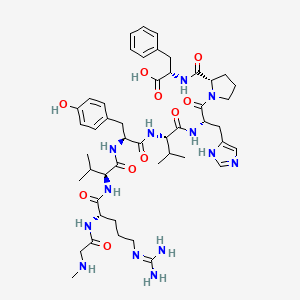

![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
